
1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- is a complex organic compound characterized by the presence of a bromine atom, a diphenylmethylene group, and a phenyl group attached to the indene core
Preparation Methods
The synthesis of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1H-indene derivatives followed by the introduction of diphenylmethylene and phenyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bonds in the indene core can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- involves its interaction with molecular targets through its functional groups. The bromine atom and the aromatic rings play crucial roles in its reactivity and binding to specific sites. The pathways involved may include electrophilic or nucleophilic interactions, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- include:
- 1H-Indene, 3-bromo-1,1-dimethyl-
- 1H-Indene, 3-bromo-2-phenyl-
- 1H-Indene, 3-bromo-1-(phenylmethylene)-2-phenyl-
The uniqueness of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- lies in its specific substitution pattern and the presence of the diphenylmethylene group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
653604-11-6 |
|---|---|
Molecular Formula |
C28H19Br |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
1-benzhydrylidene-3-bromo-2-phenylindene |
InChI |
InChI=1S/C28H19Br/c29-28-24-19-11-10-18-23(24)27(26(28)22-16-8-3-9-17-22)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19H |
InChI Key |
DICHDTGQDPKZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=C(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


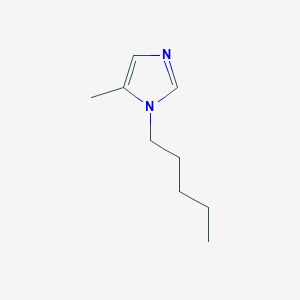
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)


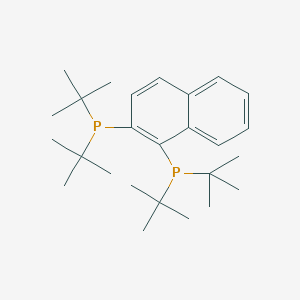
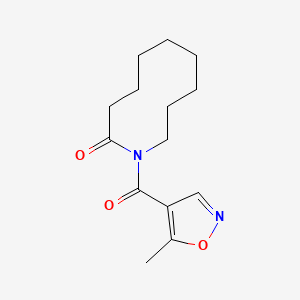
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
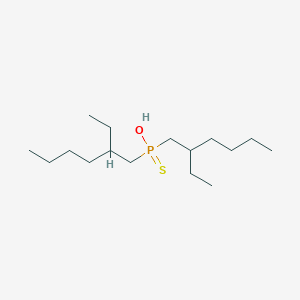
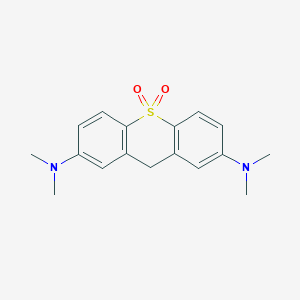
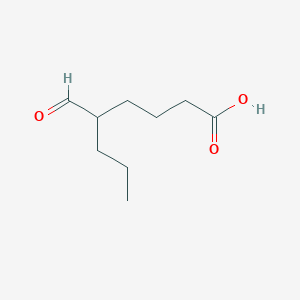
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)
